molecular formula C16H19N3O4 B2493779 8-(4-Methoxybenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 941970-64-5

8-(4-Methoxybenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B2493779
CAS No.: 941970-64-5
M. Wt: 317.345
InChI Key: WTROPKYIUGAZEN-UHFFFAOYSA-N
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Description

The compound 8-(4-Methoxybenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a synthetic small molecule based on the 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold, a structure of growing importance in medicinal chemistry and pharmacology. This core spirohydantoin structure is a privileged scaffold known for its versatility and has been identified as a novel chemotype for the δ opioid receptor (DOR) . Research into this chemotype is critical as it represents a significant departure from previously failed delta agonist candidates, such as those based on the SNC80 structure, which are known to induce adverse effects including convulsions and rapid tachyphylaxis . The novel 1,3,8-triazaspiro[4.5]decane-2,4-dione class of agonists contrasts with these older chemotypes by demonstrating a signaling profile that is slightly biased toward G-protein pathways with lower efficacy in recruiting β-arrestin, a mechanism that is preclinically correlated with a potentially improved adverse effect profile . This makes derivatives like this compound highly valuable for investigating biased agonism at the DOR and for developing next-generation therapeutics for neurological disorders. The primary research value of this compound lies in its application as a selective DOR agonist for probing DOR physiology and its potential as a lead for developing non-narcotic analgesics for chronic pain and migraine, as well as treatments for psychiatric conditions such as anxiety and alcohol use disorder . This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

8-(4-methoxybenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4/c1-18-14(21)16(17-15(18)22)7-9-19(10-8-16)13(20)11-3-5-12(23-2)6-4-11/h3-6H,7-10H2,1-2H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTROPKYIUGAZEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2(CCN(CC2)C(=O)C3=CC=C(C=C3)OC)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-Methoxybenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps, including catalytic hydrogenation, oxidation, and the Bucherer–Bergs reaction. The starting material, 4-methoxycyclohexan-1-one, undergoes a series of transformations to form the spirocyclic structure .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be optimized for higher yields and cost-effectiveness. The process involves the use of catalytic hydrogenation and oxidation under controlled conditions to ensure the purity and stability of the final product .

Chemical Reactions Analysis

Types of Reactions

8-(4-Methoxybenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

8-(4-Methoxybenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(4-Methoxybenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with delta opioid receptors. The compound binds to these receptors, triggering a cascade of intracellular events that result in analgesic effects. The molecular targets include G-protein coupled receptors, which play a crucial role in signal transduction pathways .

Comparison with Similar Compounds

The following table summarizes key structural analogs, their substituents, biological activities, and physicochemical properties:

Compound Name / ID Substituents (Position 8) Biological Activity (IC50/EC50) Molecular Weight logP Key Applications Reference
Target Compound 4-Methoxybenzoyl N/A ~393.4* ~2.5† Undisclosed
CWHM-123 (8-(5-chloro-2-hydroxybenzyl)) 5-Chloro-2-hydroxybenzyl 0.310 µM (antiplasmodial) 408.3 3.1‡ Antimalarial
TRI-BE (8-Benzyl) Benzyl Inhibits cancer cell migration 316.3 2.7 Anticancer (PC3 cells)
S395-0393 (8-Benzodioxole-5-carbonyl) Benzodioxole-5-carbonyl Undisclosed 421.45 2.51 Undisclosed
HIF PHD Inhibitor (Spirohydantoin) Variable aryl/heteroaryl groups HIF PHD1-3 inhibition ~350–450 1.5–3.0 Anemia treatment
8-(3-Ethoxypropyl) (Compound 9) 3-Ethoxypropyl Undisclosed 283.3 ~1.8§ Synthetic intermediate

*Estimated based on molecular formula (C18H19N3O5).
†Predicted using benzodioxole analog (logP 2.51) as reference.
‡Calculated from antiplasmodial SAR studies.
§Estimated from alkyl chain contributions.

Structural and Functional Insights

Substituent Effects on Bioactivity
  • Antimalarial Activity : CWHM-123 and CWHM-505 (4,5-dichloro analog, IC50: 0.099 µM) demonstrate that electron-withdrawing groups (e.g., Cl, OH) enhance antiplasmodial potency. The target compound’s 4-methoxybenzoyl group, with a methoxy electron-donating group, may reduce binding to parasitic targets compared to chloro/hydroxy substituents .
  • Anticancer Activity : TRI-BE’s benzyl group facilitates interactions with focal adhesion kinase (FAK) and matrix metalloproteinases (MMPs), inhibiting cancer cell migration. The 4-methoxybenzoyl group in the target compound could modulate selectivity due to steric and electronic differences .
  • HIF PHD Inhibition : Spirohydantoins with polar substituents (e.g., carboxylic acids) show improved pharmacokinetics (PK) and reduced hERG channel off-target activity. The target compound’s lipophilic 4-methoxybenzoyl group may require optimization for HIF PHD inhibition .
Physicochemical Properties
  • logP and Solubility : The benzodioxole analog (S395-0393, logP 2.51) exhibits moderate lipophilicity, comparable to the target compound. Alkyl-substituted derivatives (e.g., 8-(3-ethoxypropyl), logP ~1.8) are more hydrophilic, suggesting that the 4-methoxybenzoyl group balances lipophilicity for membrane permeability .
  • Synthetic Yields: Microwave-assisted Suzuki coupling (e.g., 32% yield for bromopyridine intermediates) and hydrogenolysis (quantitative yield for TRI-BE synthesis) are common methods. The target compound’s synthesis likely requires similar Pd-catalyzed or deprotection steps .

Therapeutic Potential and Limitations

  • Antimalarial vs. Anticancer: While CWHM-123 and TRI-BE highlight the versatility of the spirohydantoin scaffold, the target compound’s 4-methoxybenzoyl group may shift its therapeutic niche.
  • Safety Profiles : HIF PHD inhibitors with acidic moieties (e.g., carboxylic acids) show reduced hepatotoxicity compared to lipophilic analogs. The target compound’s safety profile remains speculative but warrants liver enzyme monitoring .

Biological Activity

8-(4-Methoxybenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a complex organic compound belonging to the class of triazaspiro compounds. This compound is characterized by its unique spirocyclic structure, which is composed of nitrogen and carbon atoms. Its molecular formula is C22H23N3O4C_{22}H_{23}N_3O_4 with a molecular weight of approximately 393.4 g/mol. The presence of various functional groups in its structure suggests potential biological activities that are being explored in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with delta opioid receptors. Upon binding to these receptors, the compound initiates a series of intracellular signaling events that lead to analgesic effects. This mechanism involves G-protein coupled receptors (GPCRs), which are pivotal in various signal transduction pathways, influencing pain perception and inflammatory responses .

Biological Activities

Research indicates that derivatives of triazaspiro compounds exhibit significant biological activities, including:

  • Myelostimulating Activity : Preclinical studies have shown that compounds similar to this compound can enhance hematopoiesis by accelerating the regeneration of lymphocytes and granulocytes in bone marrow . This suggests potential applications in treating hematological disorders.
  • Antinociceptive Effects : The compound has demonstrated analgesic properties through its action on opioid receptors. Studies indicate that it may be effective in managing pain with fewer side effects compared to traditional opioids .

Case Studies and Research Findings

Several studies have evaluated the biological activities of triazaspiro compounds:

  • Myelostimulation Study : A study published in Bioorganic & Medicinal Chemistry Letters reported that specific derivatives of triazaspiro compounds significantly accelerated the regeneration of bone marrow cells in preclinical models . The findings suggest these compounds could be developed into therapies for conditions like anemia.
  • Analgesic Efficacy : Research highlighted in PubMed identified triazaspiro derivatives as potent inhibitors of prolyl hydroxylase enzymes (PHDs), which are involved in erythropoietin regulation. These inhibitors have shown promise in increasing erythropoietin levels and could be beneficial for patients with anemia .

Comparative Analysis

To better understand the unique properties of this compound relative to similar compounds, a comparative analysis is presented below:

Compound NameStructureUnique Features
1-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dioneStructureLacks methoxy group; simpler structure
1-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dioneStructureMethyl substitution instead of benzyl; different biological profile
7-acetyl-1,3,8-triazaspiro[4.5]decane-2,4-dioneStructureAcetyl group introduces different reactivity; potential for distinct pharmacological effects

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